molecular formula C15H14FN3 B11729191 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine

Cat. No.: B11729191
M. Wt: 255.29 g/mol
InChI Key: RRQOQEWVYYPDPI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine typically involves the reaction of benzimidazole derivatives with 4-fluorophenyl ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-1-phenylethanamine
  • 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine
  • 2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanamine

Uniqueness

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14FN3

Molecular Weight

255.29 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C15H14FN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19)

InChI Key

RRQOQEWVYYPDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)F)N

Origin of Product

United States

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